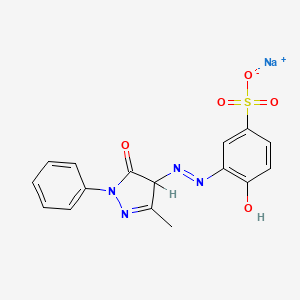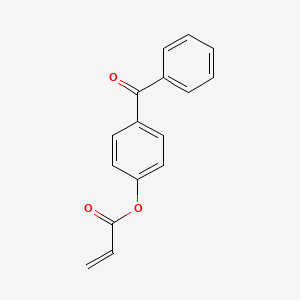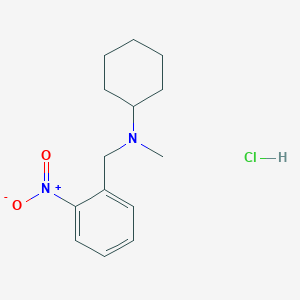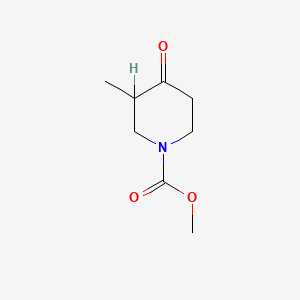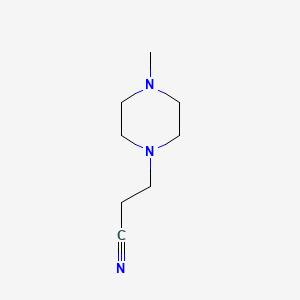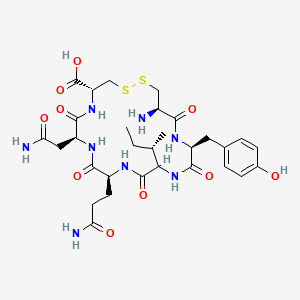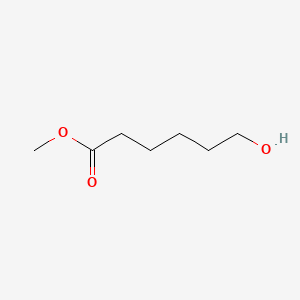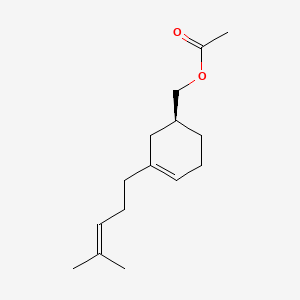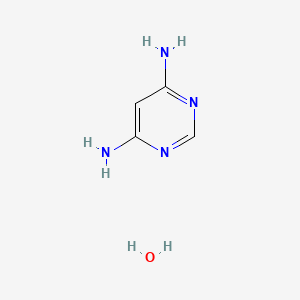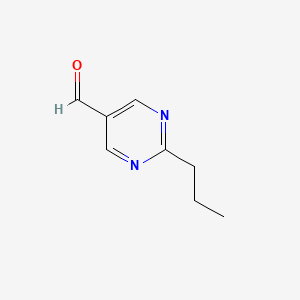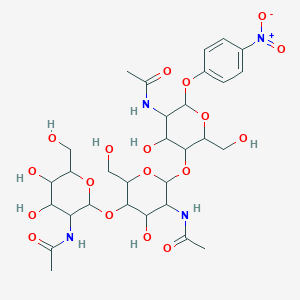
4-硝基苯基β-D-N,N',N''-三乙酰壳三糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose is a synthetic compound used primarily as a substrate for the hydrolytic activity of chitinase enzymes. It is composed of a 4-nitrophenyl group attached to a beta-D-N,N’,N’'-triacetylchitotriose moiety. This compound is particularly useful in biochemical assays to measure chitinase activity by releasing a chromogenic end product, 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .
科学研究应用
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its applications include:
Chitinase Activity Assays: Used as a substrate to measure the activity of chitinase enzymes in various organisms, including plants, fungi, and bacteria.
Enzyme Kinetics Studies: Helps in studying the kinetics of chitinase enzymes by providing a measurable end product.
Drug Development:
Biological Research: Assists in understanding the role of chitinases in biological processes such as cell wall degradation and pathogen defense.
作用机制
Target of Action
The primary target of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is the chitinase enzyme . Chitinase is an enzyme that catalyzes the breakdown of chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans .
Mode of Action
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose acts as a substrate for the hydrolytic activity of the chitinase enzyme . The compound undergoes enzymatic hydrolysis, leading to the release of a chromogenic end product, p-nitrophenol . This reaction can be measured at 405 nm .
Biochemical Pathways
The action of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose affects the chitin degradation pathway . By serving as a substrate for chitinase, it facilitates the breakdown of chitin, thereby influencing the biochemical processes associated with chitin metabolism .
Pharmacokinetics
Its solubility in dmso, which is between 980-1020 mg/mL , suggests that it may have good bioavailability.
Result of Action
The hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose by chitinase results in the release of p-nitrophenol . This reaction can be used to measure the activity of chitinase, providing a useful tool for studying the role of this enzyme in various biological contexts .
生化分析
Biochemical Properties
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose interacts with enzymes such as chitinase and lysozyme . The compound is a substrate for these enzymes, and its hydrolysis results in the release of chromogenic end product p-nitrophenol .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves its interaction with enzymes like chitinase. The compound acts as a substrate for the enzyme, leading to its hydrolysis and the release of p-nitrophenol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves the acetylation of chitin oligosaccharides followed by the attachment of the 4-nitrophenyl group. The general synthetic route includes:
Acetylation of Chitin Oligosaccharides: Chitin oligosaccharides are treated with acetic anhydride in the presence of a base such as pyridine to form N,N’,N’'-triacetylchitotriose.
Attachment of 4-Nitrophenyl Group: The triacetylchitotriose is then reacted with 4-nitrophenyl chloroformate in the presence of a base like triethylamine to form 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose.
Industrial Production Methods
Industrial production methods for 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis results in the cleavage of the glycosidic bonds, releasing 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments .
Common Reagents and Conditions
Chitinase Enzymes: These enzymes catalyze the hydrolysis of the compound.
Buffer Solutions: Typically, phosphate buffer solutions at pH 6.0-7.0 are used to maintain optimal enzyme activity.
Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.
Major Products Formed
The major product formed from the hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is 4-nitrophenol, which is a chromogenic compound that can be easily detected and quantified .
相似化合物的比较
Similar Compounds
4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside: Another substrate for chitinase enzymes, used for measuring exochitinase activity.
4-Methylumbelliferyl beta-D-N,N’,N’'-triacetylchitotrioside: A fluorogenic substrate used in chitinase assays.
4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Used for measuring the activity of N-acetyl-beta-D-glucosaminidases.
Uniqueness
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is unique due to its specific use in measuring endochitinase activity, providing a chromogenic end product that is easily quantifiable. Its structure allows for the release of 4-nitrophenol upon hydrolysis, making it a valuable tool in biochemical assays .
属性
IUPAC Name |
N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYYAJFSFHIFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399448 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-38-9 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)
